molecular formula C18H16N4O B11663643 N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11663643
M. Wt: 304.3 g/mol
InChI Key: GRKVVHYINHGWHO-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic compound featuring a cyclopenta[c]pyrazole core fused with a tetrahydro ring system. The molecule is further substituted with a naphthalene-derived imine group at the carboxamide position.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+

InChI Key

GRKVVHYINHGWHO-YBFXNURJSA-N

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the condensation of naphthalen-1-ylmethylideneamine with a suitable pyrazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Key Reaction Mechanisms

  • Cyclopenta[c]pyrazole Core Formation :

    • Likely involves condensation reactions between amines and carbonyl compounds (e.g., ketones or aldehydes) to form the azole ring.

    • β-enamine diketones or similar intermediates may participate in cyclization under acidic or basic conditions .

  • Imine Linkage Formation :

    • The naphthalen-1-ylmethylideneamino group is introduced via a Schiff base reaction between an amine and an aldehyde (e.g., naphthalen-1-ylmethylideneamino group).

    • Reactions are typically catalyzed by acids (e.g., glacial acetic acid) and conducted in polar solvents like ethanol or methanol .

  • Carboxamide Functionalization :

    • The carboxamide group is likely introduced through amidation of a carboxylic acid intermediate using coupling agents (e.g., EDC·HCl) with bases like DMAP .

Reaction Conditions and Optimization

Reaction StepKey ParametersTypical Conditions
Cyclopenta[c]pyrazole FormationSolvent, Temperature, CatalystEthanolic NaOH, reflux at 85°C for 24 h
Imine FormationCatalyst, Solvent, TimeGlacial acetic acid, ethanol, 16 h at room temperature
AmidationCoupling Agent, Catalyst, SolventEDC·HCl, DMAP, DCM, 0°C to room temperature

NMR Spectroscopy

  • 1H NMR : Identifies proton environments, including aromatic signals (naphthalene), NH groups (amide), and pyrazole protons.

  • 1H-13C HMBC : Confirms connectivity between protons and carbons, critical for regiochemical assignments (e.g., pyrazole N-2 nitrogen to piperidine protons) .

  • NOESY : Detects spatial proximity between groups (e.g., phenyl protons and pyrazole H-5) .

IR Spectroscopy

  • Key Peaks : NH stretches (3200–3300 cm⁻¹), C=O amide (1650 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Mass Spectrometry

  • Confirms molecular weight (e.g., 320.3 g/mol for analogs) and fragmentation patterns .

Potential Chemical Reactions

Reaction TypeConditionsOutcome
Hydrolysis Basic (NaOH), refluxCleavage of amide to carboxylic acid
Hydrogen Bonding Solution stateStabilizes molecular packing via NH groups
Electrophilic Substitution Acidic conditionsAttack at pyrazole C-4 position
Imine Isomerization Heat/lightPotential (Z)/(E) isomerization (unlikely due to (E) configuration)

Biological Activity

  • Pyrazole derivatives with carboxamide groups exhibit antimicrobial and anticancer properties .

  • Structural features like hydrogen bonding and aromaticity enhance binding to biological targets .

Material Science

  • The naphthalene and cyclopenta[c]pyrazole moieties contribute to photophysical properties, relevant for optoelectronic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibit significant anticancer properties. A study focusing on the structure-activity relationship of pyrazole derivatives showed that modifications in the naphthalene moiety can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Neuroscience Applications

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of naphthalene-based compounds. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's .

Materials Science

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique structural features allow it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their functionality for applications in coatings and composites .

Case Study 1: Anticancer Screening

A systematic screening of pyrazole derivatives, including this compound, was conducted against several cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that modifications to the naphthalene ring significantly affected the compound's potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Inflammation Model

In an experimental model of induced inflammation using lipopolysaccharide (LPS), compounds similar to this compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and anti-inflammatory properties
NeuroscienceNeuroprotective effects against oxidative stress
Materials ScienceBuilding block for advanced polymers

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The compound’s closest structural analogue is N′-[(E)-thiophen-2-ylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (), which replaces the naphthalene group with a thiophene ring.

Table 1: Substituent Comparison

Compound Name Aromatic Group Core Structure
N-[(E)-naphthalen-1-ylmethylideneamino]-...-carboxamide Naphthalene Cyclopenta[c]pyrazole
N′-[(E)-thiophen-2-ylmethylidene]-...-carbohydrazide () Thiophene Cyclopenta[c]pyrazole
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Chlorobenzyl/Chlorophenyl Triazole-thione
Pyrazole and Thienopyridine-Based Analogues

Compounds such as VU0152099 (3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide) and VU0152100 (3-amino-N-(4-methoxybenzyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide) () share the carboxamide functionality but differ in core heterocycles. The thienopyridine core in these analogues introduces sulfur atoms, which may enhance metabolic stability compared to the pyrazole-based target compound .

Chlorinated and Methoxy-Substituted Derivatives

The chlorinated triazole-thione compound from highlights the role of halogenation in improving binding affinity through hydrophobic interactions. In contrast, methoxy groups (e.g., in VU0152100) may reduce cytotoxicity by modulating electron density and solubility .

Table 2: Pharmacological Implications of Substituents

Compound Class Key Features Potential Advantages
Naphthalene-imine pyrazoles High aromaticity, rigid structure Strong target binding via π-stacking
Thiophene analogues () Reduced lipophilicity Improved solubility
Chlorinated derivatives () Enhanced hydrophobicity Increased membrane permeability
Methoxy-substituted () Electron-donating groups Reduced oxidative metabolism
Hydrogen Bonding and Crystal Packing

The target compound’s hydrazide linker enables hydrogen bonding, similar to the triazole-thione derivatives in . However, the latter’s inclusion of sulfur atoms (N—H···S interactions) may stabilize crystal packing more effectively than the pyrazole-based compound’s N—H···O bonds .

Biological Activity

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C18H16N4O
Molecular Weight: 304.353 g/mol
CAS Number: 306986-75-4
IUPAC Name: this compound

Structural Characteristics

The compound features a pyrazole nucleus, which is known for its pharmacological relevance. The presence of naphthalene enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, derivatives of this compound have been evaluated for their efficacy against breast cancer and leukemia cell lines.

The proposed mechanisms include:

  • Inhibition of Aurora Kinase A: This kinase plays a crucial role in cell division; inhibition can lead to mitotic arrest and subsequent cancer cell death.
  • Induction of Oxidative Stress: Pyrazoles can increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Research Findings

Studies indicate that this compound can reduce inflammation markers in vitro and in vivo models. Its efficacy has been compared with well-known non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating a comparable reduction in inflammatory responses .

Antiproliferative Effects

The compound exhibits significant antiproliferative activity against various human cancer cell lines. Research has shown that it can inhibit the growth of cells by affecting the cell cycle and inducing apoptosis.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammation markers
AntiproliferativeInduction of apoptosis

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with this compound resulted in a marked decrease in joint swelling and pain compared to control groups. The study suggested that the mechanism involved COX inhibition and modulation of pro-inflammatory cytokines .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

Methodological Answer: The compound can be synthesized via condensation reactions between cyclopenta[c]pyrazole-3-carboxamide precursors and naphthaldehyde derivatives. Key steps include:

  • Schiff base formation : React the primary amine group of the pyrazole-carboxamide with naphthalen-1-carbaldehyde under reflux in ethanol or DMF, using catalytic acetic acid .
  • Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates and improve yield. For example, phosphorus oxychloride (POCl₃) in DMF at 0–90°C has been effective for analogous pyrazole derivatives, achieving yields of 70–80% .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer: 1H and 13C NMR are critical for confirming:

  • Imine bond configuration (E/Z isomerism) : The imine proton (CH=N) in the (E)-isomer typically appears as a singlet at δ 8.5–9.0 ppm. Coupling constants (J > 12 Hz) and NOESY experiments can distinguish E/Z isomers .
  • Hydrogen bonding : Broad signals in DMSO-d6 may indicate intramolecular H-bonding between the carboxamide NH and adjacent heteroatoms. Compare spectra in polar vs. non-polar solvents to confirm interactions .
  • Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism. Use 2D NMR (HSQC, HMBC) to map connectivity and verify the dominant tautomeric form .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data for pyrazole-carboxamide derivatives be analyzed?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Substituent effects : Compare analogues with varying substituents on the naphthalene or pyrazole moieties. For example, electron-withdrawing groups (Cl, NO₂) on the naphthalene ring enhance antimicrobial activity but may reduce solubility .
  • Assay conditions : Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies. For instance, discrepancies in IC₅₀ values may stem from differences in cell lines or incubation times .
  • Statistical validation : Apply multivariate analysis (PCA or PLS-DA) to correlate structural features with activity trends. Use p-values (<0.05) and confidence intervals to assess significance .

Q. Q4. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for accurate charge distribution .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD < 2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. Q5. How can analytical challenges in detecting low-concentration degradation products be addressed?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Use MRM mode for sensitive detection (LOD < 1 ng/mL) .
  • Derivatization : Enhance volatility of polar degradation products via silylation (BSTFA) or acylation (acetic anhydride) for GC-MS analysis .
  • Data-independent acquisition (DIA) : Use SWATH-MS to fragment all ions within a defined m/z range, enabling retrospective analysis of untargeted degradants .

Methodological Design Considerations

Q. Q6. How to design a robust SAR study for this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize derivatives with modifications to the naphthalene (e.g., halogenation, methoxy groups) and pyrazole (e.g., methyl, cyano substituents). Use parallel synthesis to generate a 20–50 compound library .
  • Biological screening : Prioritize assays based on target hypotheses (e.g., kinase inhibition for antitumor activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
  • Data integration : Combine bioactivity data with computed descriptors (e.g., MolLogP, topological polar surface area) in a cheminformatics pipeline (KNIME or Pipeline Pilot) to identify critical pharmacophores .

Handling Data Contradictions

Q. Q7. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues. For example, high logP (>5) may limit solubility .
  • Toxicokinetics : Compare Cmax and AUC values across species (e.g., rodent vs. primate). Adjust dosing regimens to align with in vitro IC₅₀ values .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in target tissues. Correlate with efficacy endpoints (e.g., tumor volume reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.